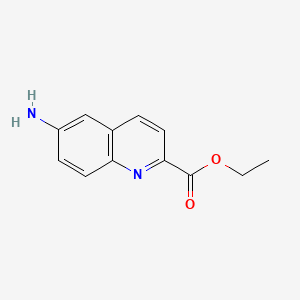

Ethyl 6-aminoquinoline-2-carboxylate

Beschreibung

Ethyl 6-aminoquinoline-2-carboxylate is a quinoline derivative characterized by an amino group at the 6-position and an ethyl ester moiety at the 2-position of the heterocyclic ring. Quinoline derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. The amino group at position 6 enhances solubility and provides a site for further functionalization, making this compound a promising scaffold for drug development.

Eigenschaften

Molekularformel |

C12H12N2O2 |

|---|---|

Molekulargewicht |

216.24 g/mol |

IUPAC-Name |

ethyl 6-aminoquinoline-2-carboxylate |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2,13H2,1H3 |

InChI-Schlüssel |

WCTOAJOPQMNERH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including ethyl 6-aminoquinoline-2-carboxylate, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and an appropriate ketone under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For example, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been reported for the synthesis of quinoline derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-aminoquinoline-2-carboxylate undergoes various chemical reactions, including:

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-aminoquinoline-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 6-aminoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or interfere with the replication of microorganisms . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-Chloroquinoline-3-Carboxylate (CAS 1017414-83-3)

- Structure : Chloro substituent at position 6, ethyl ester at position 3.

- Synthesis : Typically synthesized via condensation reactions involving substituted anilines and diethyl malonate under catalytic conditions.

- Key Differences: The chloro group is electron-withdrawing, reducing reactivity compared to the amino group in the target compound. Ester position (3 vs.

- Applications: Chloroquinolines are often explored as intermediates in antimalarial agents.

Methyl 6-Amino-4-Hydroxyquinoline-2-Carboxylate (CAS 1373835-09-6)

- Structure: Amino group at position 6, hydroxy group at position 4, methyl ester at position 2.

- Key Differences :

- Applications: Hydroxyquinolines are studied for metal chelation and antimicrobial activity.

Ethyl 6-Methoxy-1-Methyl-2-Oxo-1,2-Dihydro-4-Quinolinecarboxylate

- Structure : Methoxy at position 6, methyl group at position 1, and a keto group at position 2.

- Key Differences: Methoxy groups increase lipophilicity but reduce solubility compared to amino substituents. The keto group at position 2 disrupts aromaticity, altering electronic properties and reactivity.

- Applications: Methoxy-substituted quinolines are common in antitumor and anti-inflammatory agents.

Methyl 2-Acetamidoquinoline-6-Carboxylate

- Structure : Acetamido group at position 2, methyl ester at position 5.

- Toxicity : Classified as Category 4 for acute oral, dermal, and inhalation toxicity, indicating moderate hazard.

- Positional isomerism (ester at 6 vs. 2) affects molecular planarity and pharmacokinetics.

Structural and Functional Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.